molecular formula C7H6N2O B13556032 1-(Pyrimidin-2-yl)prop-2-en-1-one

1-(Pyrimidin-2-yl)prop-2-en-1-one

Cat. No.: B13556032
M. Wt: 134.14 g/mol
InChI Key: JVXKNCINSVMIKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically involves refluxing the reactants in ethanol for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyrimidin-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has explored its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

    Industry: It is used in the synthesis of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

  • 3-(Pyridin-2-yl)prop-2-en-1-one
  • 1-(Pyridin-2-yl)prop-2-en-1-one
  • 4-(Pyridin-2-yl)prop-2-en-1-one

Uniqueness: 1-(Pyrimidin-2-yl)prop-2-en-1-one is unique due to the presence of the pyrimidine ring, which imparts distinct biological activities compared to its pyridine analogs. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-pyrimidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C7H6N2O/c1-2-6(10)7-8-4-3-5-9-7/h2-5H,1H2

InChI Key

JVXKNCINSVMIKI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC=CC=N1

Origin of Product

United States

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